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Abstract

AVE 0991 is a pioneering synthetic, nonpeptide agonist of the Mas receptor, the primary
receptor for the endogenous peptide Angiotensin-(1-7) [Ang-(1-7)]. This document provides a
comprehensive technical overview of the discovery, development, and pharmacological profile
of AVE 0991. It details its mechanism of action, key quantitative data from in vitro and in vivo
studies, and the experimental protocols utilized in its evaluation. Signaling pathways and
experimental workflows are visually represented to facilitate a deeper understanding of its
biological effects and the methodologies employed in its investigation.

Introduction: The Renin-Angiotensin System and
the Protective Axis

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular and renal
homeostasis. While the classical axis, comprising Angiotensin Il (Ang II), the Angiotensin-
Converting Enzyme (ACE), and the Angiotensin Il Type 1 (AT1) receptor, is known for its
vasoconstrictive and pro-inflammatory effects, a counter-regulatory or "protective” axis has
been identified. This axis consists of Angiotensin-Converting Enzyme 2 (ACEZ2), Ang-(1-7), and
the Mas receptor.[1][2] Ang-(1-7) typically opposes the actions of Ang I, eliciting vasodilatory,
anti-proliferative, and anti-inflammatory responses.[1] However, the therapeutic utility of the
peptide Ang-(1-7) is limited by its short half-life and susceptibility to enzymatic degradation.[3]
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This necessitated the development of a stable, orally active, nonpeptide agonist, leading to the
discovery of AVE 0991.[1]

Discovery and Chemical Profile of AVE 0991

AVE 0991, with the chemical name 5-formyl-4-methoxy-2-phenyl-1-[[4-[2-
(ethylaminocarbonylsulfonamido)-5-isobutyl-3-thienyl]-phenyllmethyl]imidazole, was developed
as a nonpeptide mimic of Ang-(1-7).[4] Its synthesis involves a critical cross-coupling reaction
between imidazole and thiophene building blocks, with the Stille reaction proving more effective
than the Suzuki reaction for large-scale synthesis.[5] As a synthetic organic compound, AVE
0991 is orally active and resistant to proteolytic degradation, offering a significant advantage
over its endogenous peptide counterpart.[1]

Mechanism of Action: A Selective Mas Receptor
Agonist
AVE 0991 functions as a selective agonist for the Mas receptor.[1][6][7] This has been

demonstrated through multiple lines of evidence:

o Competitive Binding: AVE 0991 competes with radiolabeled Ang-(1-7) for binding to the Mas
receptor in various tissues and cell lines.[6][8]

e Functional Assays: The physiological effects of AVE 0991 are blocked by Mas receptor
antagonists, such as A-779.[7][9]

o Knockout Models: The effects of AVE 0991 are absent in Mas-knockout mice, confirming the
receptor's essential role in mediating its actions.[7][10]

Upon binding to the Mas receptor, AVE 0991 initiates a cascade of intracellular signaling
events, most notably the production of nitric oxide (NO), which plays a key role in its
vasodilatory and cardioprotective effects.[3][9]

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo
studies on AVE 0991.
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Table 1: In Vitro Binding Affinity and Potency of AVE 0991

Parameter CelllTissue Type Value Reference
Bovine Aortic

IC50 Endothelial Cell 21 + 35 nmol/L [8][11]
Membranes
Mas-transfected COS

IC50 I 4.75 x 10~8 mol/L [6][12]
cells

Table 2: In Vitro Effects of AVE 0991 on Nitric Oxide and Superoxide Production

Parameter Cell Type Concentration Effect Reference
Bovine Aortic

NO Release ) 10 pumol/L 295 £ 20 nmol/L [81[11]
Endothelial Cells
Bovine Aortic

Oz~ Release 10 pmol/L 18 = 2 nmol/L [8][11]

Endothelial Cells

Table 3: In Vivo Cardiovascular and Renal Effects of AVE 0991
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. Treatment
Animal Model Parameter Effect Reference
Dose
] ) Decrease from
Normal Wistar Perfusion
1 week treatment  68.73 to 56.55 [11]
Rats Pressure
mmHg
Normal Wistar ) ) Increase from
Systolic Tension 1 week treatment [11]
Rats 9.84t011.40¢
Infarcted Wistar Decrease from
Infarcted Area - 9]
Rats 6.98 to 3.94 mm?2
Decrease from
Water-loaded i
) Urinary Volume 0.58 nmol/g 0.27 to 0.06 [71[10]
C57BL/6 Mice )
mL/60 min
Increase from
Water-loaded ) )
Urine Osmolality ~ 0.58 nmol/g 681.1 to 1669 [10]

C57BL/6 Mice

mOsm/KgH20

Key Signaling Pathways and Experimental

Workflows

Signaling Pathways
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Caption: Signaling pathway of AVE 0991 via the Mas receptor.

Experimental Workflows
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Caption: Workflow for a competitive radioligand binding assay.
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Caption: Workflow for an in vivo myocardial infarction model.
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Detailed Experimental Protocols
Radioligand Binding Assay

e Objective: To determine the binding affinity of AVE 0991 for the Mas receptor.
o Materials:

o Cell membranes expressing the Mas receptor (e.g., from Mas-transfected COS cells or
bovine aortic endothelial cells).

o Radioligand: [*#°I]-Ang-(1-7).
o Unlabeled competitor: AVE 0991.
o Binding buffer (e.g., 50 mM Tris-HCI, 5 mM MgClz, 0.1% BSA, pH 7.4).
o Wash buffer (e.qg., ice-cold PBS).
o Glass fiber filters.
o Scintillation fluid.
e Procedure:

o Incubate cell membranes with a fixed concentration of [*2°]-Ang-(1-7) and increasing
concentrations of unlabeled AVE 0991 in binding buffer.

o Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

o Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to
separate bound and free radioligand.

o Wash the filters with ice-cold wash buffer to remove unbound radioligand.
o Measure the radioactivity retained on the filters using a gamma counter.

o Data Analysis:
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o Plot the percentage of specific binding of [*2°1]-Ang-(1-7) against the logarithm of the
concentration of AVE 0991.

o Determine the ICso value (the concentration of AVE 0991 that inhibits 50% of the specific
binding of the radioligand) using non-linear regression analysis.

Measurement of Nitric Oxide (NO) Release

o Objective: To measure the amount of NO released from endothelial cells upon stimulation
with AVE 0991.

e Materials:
o Cultured endothelial cells (e.g., bovine aortic endothelial cells).
o AVE 0991 solution.
o NO-sensitive electrode or fluorescent dye (e.g., DAF-FM diacetate).
o Balanced salt solution or cell culture medium.
e Procedure (using an NO-sensitive electrode):

Culture endothelial cells to confluence on a suitable substrate.

o

Position the NO-sensitive electrode close to the surface of the cells.

[¢]

[¢]

Establish a stable baseline reading.

Add AVE 0991 to the cell culture medium at the desired concentration.

[e]

(¢]

Record the change in NO concentration over time.
o Data Analysis:

o Quantify the peak NO concentration and the total amount of NO released.

In Vivo Myocardial Infarction Model
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o Objective: To evaluate the cardioprotective effects of AVE 0991 in a rat model of myocardial
infarction.

e Animal Model: Male Wistar rats.
e Procedure:
o Induce myocardial infarction by ligating the left anterior descending coronary artery.

o Divide the animals into treatment groups: sham-operated, vehicle-treated (infarcted), and
AVE 0991-treated (infarcted).

o Administer AVE 0991 or vehicle for a specified period (e.g., daily for several weeks).

o At the end of the treatment period, assess cardiac function using the Langendorff-perfused
isolated heart preparation. Measure parameters such as left ventricular developed
pressure, heart rate, and coronary flow.

o Harvest the hearts and perform histological analysis to determine the size of the infarcted
area using staining methods like Gomori trichrome.

o Data Analysis:

o Compare the cardiac function parameters and infarct size between the different treatment
groups.

Therapeutic Potential and Future Directions

The discovery and development of AVE 0991 represent a significant advancement in the field
of cardiovascular pharmacology. Its favorable pharmacokinetic profile and potent activation of
the protective arm of the RAS have demonstrated therapeutic potential in a range of preclinical
models, including:

» Cardiovascular Diseases: Attenuation of heart failure, reduction of hypertension, and
inhibition of atherogenesis.[2][9][12]

» Renal Diseases: Modulation of renal function and protection against ischemia-reperfusion
injury.[1][13]
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» Neurological Disorders: Neuroprotective effects in models of cerebral ischemia and
attenuation of neuroinflammation.[13][14]

 Inflammatory Conditions: Alleviation of colitis severity in animal models.[3]

Further research and clinical trials are warranted to fully elucidate the therapeutic efficacy and
safety of AVE 0991 in human diseases. The development of Mas receptor agonists like AVE
0991 opens new avenues for the treatment of a variety of conditions characterized by
endothelial dysfunction, inflammation, and fibrosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. Effect of a Selective Mas Receptor Agonist in Cerebral Ischemia In Vitro and In Vivo -
PMC [pmc.ncbi.nim.nih.gov]

o 3.researchgate.net [researchgate.net]

e 4. Evaluation of the cardioprotective and antihypertensive effect of AVE 0991 in
normotensive and hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

e 5. AVE 0991, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium -
PubMed [pubmed.ncbi.nlm.nih.gov]

e 6. ahajournals.org [ahajournals.org]
o 7. giffordbioscience.com [giffordbioscience.com]
o 8. researchgate.net [researchgate.net]

» 9. Angiotensin 1-7 and the Non-Peptide MAS-R Agonist AVE0991 Inhibit Breast Cancer Cell
Migration and Invasion - PubMed [pubmed.ncbi.nim.nih.gov]

» 10. datasetcatalog.nlm.nih.gov [datasetcatalog.nim.nih.gov]

e 11. Item - Effect of a Selective Mas Receptor Agonist in Cerebral Ischemia In Vitro and In
Vivo - Public Library of Science - Figshare [plos.figshare.com]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12192718/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9929628/
https://www.researchgate.net/publication/355229819_A_Non-Peptidic_MAS1_Agonist_AVE0991_Alleviates_Hippocampal_Synaptic_Degeneration_in_Rats_with_Chronic_Cerebral_Hypoperfusion
https://www.benchchem.com/product/b1667686?utm_src=pdf-body
https://www.benchchem.com/product/b1667686?utm_src=pdf-body
https://www.benchchem.com/product/b1667686?utm_src=pdf-body
https://www.benchchem.com/product/b1667686?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2227-9059/13/3/567
https://pmc.ncbi.nlm.nih.gov/articles/PMC4634944/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4634944/
https://www.researchgate.net/publication/355229819_A_Non-Peptidic_MAS1_Agonist_AVE0991_Alleviates_Hippocampal_Synaptic_Degeneration_in_Rats_with_Chronic_Cerebral_Hypoperfusion
https://pmc.ncbi.nlm.nih.gov/articles/PMC9574952/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9574952/
https://pubmed.ncbi.nlm.nih.gov/12468568/
https://pubmed.ncbi.nlm.nih.gov/12468568/
https://www.ahajournals.org/doi/10.1161/01.hyp.0000037979.53963.8f
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.researchgate.net/publication/389277481_Angiotensin_1-7_and_the_Non-Peptide_MAS-R_Agonist_AVE0991_Inhibit_Breast_Cancer_Cell_Migration_and_Invasion
https://pubmed.ncbi.nlm.nih.gov/40149544/
https://pubmed.ncbi.nlm.nih.gov/40149544/
https://datasetcatalog.nlm.nih.gov/dataset?q=0001911328
https://plos.figshare.com/articles/dataset/Effect_of_a_Selective_Mas_Receptor_Agonist_in_Cerebral_Ischemia_In_Vitro_and_In_Vivo_/1594950
https://plos.figshare.com/articles/dataset/Effect_of_a_Selective_Mas_Receptor_Agonist_in_Cerebral_Ischemia_In_Vitro_and_In_Vivo_/1594950
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 12. researchgate.net [researchgate.net]

e 13. The Non-Peptide MAS-R Agonist AVE0991 Alleviates Colitis Severity in Mice and
Exhibits an Additive Effect with Azathioprine - PMC [pmc.ncbi.nim.nih.gov]

e 14. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS
- PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [The Discovery and Development of AVE 0991: A
Nonpeptide Angiotensin-(1-7) Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667686#discovery-and-development-of-ave-0991]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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